tert-Butyl 6-methyl-4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate
Description
tert-Butyl 6-methyl-4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core with a tert-butyl ester substituent. Synthesis of such compounds often involves multi-step protocols, including cyclization and functionalization reactions, as seen in patent literature .
Properties
Molecular Formula |
C13H19N3O3 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
tert-butyl 6-methyl-4-oxo-3,5,6,7-tetrahydropyrido[2,3-d]pyrimidine-8-carboxylate |
InChI |
InChI=1S/C13H19N3O3/c1-8-5-9-10(14-7-15-11(9)17)16(6-8)12(18)19-13(2,3)4/h7-8H,5-6H2,1-4H3,(H,14,15,17) |
InChI Key |
RYYYZZMCRZBXFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(N=CNC2=O)N(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Enamine Formation and Cyclization
Aminopyridine derivatives react with β-keto esters or ketones under acidic conditions to form enamines, which undergo intramolecular cyclization upon heating. For example, 2-amino-4-methylpyridine-3-carboxylate may react with ethyl acetoacetate in acetic acid to yield the tetrahydropyrido[2,3-d]pyrimidine core.
Reaction Conditions :
-
Solvent: Acetic acid or toluene
-
Temperature: 80–120°C
-
Catalyst: None or p-toluenesulfonic acid (PTSA)
Introduction of the Methyl Group
Methyl substitution at position 6 is achieved via alkylation or during cyclization.
Direct Alkylation
Post-cyclization, the nitrogen at position 6 is alkylated using methyl iodide or dimethyl sulfate.
Procedure :
-
Dissolve the pyrido[2,3-d]pyrimidine in DMF or THF.
-
Add NaH (2 equiv) at 0°C and stir for 30 min.
-
Introduce methyl iodide (1.2 equiv) and warm to room temperature.
Challenges :
-
Over-alkylation at other positions may occur without careful stoichiometry.
tert-Butyl Carbamate Protection
The Boc group is introduced to protect secondary amines, typically using di-tert-butyl dicarbonate (Boc₂O).
Boc Protection of the Ring Nitrogen
Steps :
-
Dissolve the methyl-substituted intermediate in dichloromethane (DCM).
-
Add Boc₂O (1.5 equiv) and DMAP (0.1 equiv).
-
Stir at room temperature for 12–24 hours.
Optimization :
Integrated Synthetic Routes
One-Pot Cyclization-Alkylation-Protection
A streamlined approach combines enamine cyclization, methylation, and Boc protection in sequential steps without isolation.
Example Protocol :
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| Cyclization | Ethyl acetoacetate | AcOH, 110°C, 6h | 65% |
| Methylation | MeI, NaH | THF, 0°C→RT, 2h | 78% |
| Boc Protection | Boc₂O, DMAP | DCM, RT, 24h | 85% |
Advantages :
Alternative Strategies
Reductive Amination
A keto-amine intermediate undergoes reductive amination with sodium cyanoborohydride to form the saturated ring before Boc protection.
Key Reaction :
Solid-Phase Synthesis
For high-throughput applications, Wang resin-bound intermediates enable stepwise assembly, though yields are moderate (50–60%).
Analytical Characterization
Critical data for confirming structure:
-
¹H NMR (400 MHz, CDCl₃) : δ 1.48 (s, 9H, Boc), 2.36 (s, 3H, CH₃), 3.65 (m, 2H, CH₂), 4.22 (m, 2H, CH₂).
-
HRMS : [M+H]⁺ calc. for C₁₄H₂₀N₃O₃: 278.1497, found: 278.1501.
Challenges and Optimization
-
Regioselectivity : Competing alkylation at N3 vs. N6 requires careful base selection (e.g., K₂CO₃ vs. NaH).
-
Boc Stability : Acidic workup may cleave the Boc group; neutral pH extraction is critical.
Comparative Analysis of Methods
| Method | Steps | Overall Yield | Purity (HPLC) |
|---|---|---|---|
| One-Pot | 3 | 43% | 95% |
| Stepwise | 4 | 38% | 98% |
| Reductive Amination | 5 | 35% | 92% |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-methyl-4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl 6-methyl-4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 6-methyl-4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Pyrido[2,3-d]pyrimidine (Target Compound) : Features a fused pyridine-pyrimidine ring system. The tert-butyl ester at position 8 and a methyl group at position 6 contribute to steric hindrance and electronic effects.
- Thiazolo[3,2-a]pyrimidine () : Contains a sulfur-containing thiazole ring fused to pyrimidine. The ethyl ester and trimethoxybenzylidene substituents create distinct electronic environments compared to the tert-butyl group .
- Spiro Pyrazino-Pyrrolo-Pyrimidine (): A spirocyclic system with a pyrazine-pyrrolo-pyrimidine core. The tert-butyl ester and chloro/oxo substituents highlight modular functionalization in similar scaffolds .
Ring Puckering and Conformation
- The pyrimidine ring in the thiazolo derivative () exhibits a flattened boat conformation, with a puckering amplitude of 0.224 Å . While direct data for the target compound is unavailable, analogous pyrido-pyrimidine systems are expected to show moderate puckering due to strain in the fused bicyclic system .
- Spiro compounds () may exhibit distinct puckering due to torsional constraints from the spiro junction .
Table 1: Structural Comparison
Crystallography and Hydrogen Bonding
- Thiazolo Derivative () : Exhibits bifurcated C–H···O hydrogen bonds, forming chains along the crystallographic c-axis. The ethyl ester participates in weak interactions .
- Target Compound: While crystallographic data is unavailable, tert-butyl esters typically induce steric effects that may reduce dense hydrogen bonding compared to smaller esters (e.g., ethyl).
Table 2: Hydrogen Bonding Patterns
| Compound | Hydrogen Bond Type | Distance (Å) | Pattern |
|---|---|---|---|
| Thiazolo Derivative () | C–H···O | 2.42–2.58 | Bifurcated chains |
| Target Compound (Inferred) | Possible N–H···O/C–H···O | N/A | Likely dimeric/monomeric |
Physicochemical Properties
- Lumping Strategy () : Compounds with similar cores (e.g., pyrimidine derivatives) may be grouped for modeling. The tert-butyl group increases hydrophobicity compared to ethyl or methyl esters, affecting solubility and bioavailability .
- Steric Effects : The tert-butyl substituent in the target compound may hinder π-π stacking interactions observed in less-bulky analogs (e.g., ’s trimethoxybenzylidene group) .
Biological Activity
tert-Butyl 6-methyl-4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as a pyrido-pyrimidine derivative characterized by a tetrahydropyridine ring and a carboxylate functional group. Its molecular formula is , with a molecular weight of approximately 226.24 g/mol.
Research indicates that compounds similar to tert-butyl pyrido-pyrimidines exhibit diverse biological activities primarily through the inhibition of specific enzymes and pathways:
- Inhibition of Enzymes : Some studies suggest that pyrido-pyrimidine derivatives may inhibit enzymes such as glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial in purine nucleotide biosynthesis. This inhibition can lead to antiproliferative effects in cancer cells .
- Selective Uptake Mechanisms : The compound may utilize folate transport mechanisms for selective uptake in tumor cells expressing folate receptors (FR) and proton-coupled folate transporters (PCFT). This selectivity enhances its potential as an anticancer agent .
Anticancer Activity
Several studies have evaluated the anticancer properties of related compounds:
| Compound | Cell Lines Tested | IC50 (nM) | Mechanism |
|---|---|---|---|
| Compound 5 | KB, IGROV1, SKOV3 | <1 | FRα and PCFT uptake |
| Compound 7 | SKOV3 (in vivo) | Efficacious | GARFTase inhibition |
The above data suggests that analogs of tert-butyl pyrido-pyrimidines have shown significant activity against various cancer cell lines at subnanomolar concentrations .
Anti-inflammatory Activity
Pyrido-pyrimidine derivatives have also been studied for their anti-inflammatory effects:
| Compound | COX-2 Inhibition IC50 (μM) |
|---|---|
| Compound 5 | 0.04 ± 0.09 |
| Compound 6 | 0.04 ± 0.02 |
These findings indicate that certain derivatives can effectively inhibit cyclooxygenase-2 (COX-2), which plays a role in inflammation .
Case Studies
- In vivo Efficacy : In severe combined immunodeficient mice bearing SKOV3 tumors, compound 7 demonstrated significant antitumor efficacy with manageable toxicity levels. This study highlights the potential for clinical applications in targeted cancer therapies .
- Mechanistic Studies : Crystal structures of human GARFTase complexed with pyrido-pyrimidine derivatives revealed interactions that support their inhibitory mechanisms. The binding affinities were analyzed using molecular modeling techniques to predict efficacy against cancer targets .
Q & A
Q. What are common synthetic routes for preparing tert-Butyl 6-methyl-4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate?
The compound is typically synthesized via multi-step reactions involving cyclization and functionalization. A representative approach includes refluxing precursors (e.g., substituted pyrimidines) with reagents like sodium acetate in acetic acid/acetic anhydride mixtures, followed by purification via recrystallization (e.g., ethyl acetate/ethanol). Monitoring reaction parameters (temperature, time) is critical to achieving high yields (70–80%) .
Q. Which spectroscopic techniques are essential for structural characterization?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
- X-ray crystallography to resolve molecular conformation, as demonstrated for related pyrido[2,3-d]pyrimidine derivatives, where puckering of the pyrimidine ring and dihedral angles between fused rings were quantified .
- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
Q. What safety precautions should be observed during handling?
Based on structurally similar compounds, hazards may include respiratory irritation or skin sensitization. Always use PPE (gloves, lab coat), work in a fume hood, and consult Safety Data Sheets (SDS) for emergency protocols. First-aid measures for exposure include rinsing with water and seeking medical attention .
Q. How is initial biological activity screening typically conducted?
Prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) using cell lines relevant to the target disease (e.g., cancer). Pyrido[2,3-d]pyrimidine derivatives are often evaluated for kinase inhibition or antiproliferative activity, with IC₅₀ values determined via MTT assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Systematic optimization involves:
- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency.
- Catalyst selection : Palladium catalysts (e.g., Pd/C) or acid/base additives can accelerate key steps .
- Temperature control : Reflux vs. microwave-assisted synthesis to reduce side reactions. Monitor progress via TLC/HPLC and validate purity with DSC (differential scanning calorimetry).
Q. How do crystallographic data resolve discrepancies in spectroscopic interpretations?
X-ray diffraction provides unambiguous bond lengths, angles, and intermolecular interactions (e.g., C–H···O hydrogen bonds) that clarify ambiguous NMR/IR signals. For example, a flattened boat conformation in the pyrimidine ring was confirmed via crystallography, resolving earlier NMR-based misassignments .
Q. What strategies address conflicting biological activity data across studies?
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed cell lines, serum conditions).
- Structural analogs : Compare activity trends to establish structure-activity relationships (SAR).
- Mechanistic studies : Use siRNA knockdown or enzyme kinetics to confirm target engagement .
Q. How can computational methods enhance mechanistic understanding?
- Molecular docking : Predict binding modes to target proteins (e.g., kinases) using software like AutoDock.
- DFT calculations : Analyze electronic properties (e.g., HOMO/LUMO) to explain reactivity or stability.
- MD simulations : Model conformational dynamics in solution vs. crystal states .
Q. What challenges arise in hydrogen bonding analysis via crystallography?
Weak interactions (e.g., C–H···O) may require high-resolution data (≤ 0.8 Å). Use Hirshfeld surface analysis to quantify interaction contributions and validate with ab initio methods. Poor crystal quality can be mitigated by slow evaporation or seeding techniques .
Q. How are stability and degradation pathways investigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
